molecular formula C11H8F2O2S B8292677 Ethyl 4,6-difluoro-1-benzothiophene-2-carboxylate

Ethyl 4,6-difluoro-1-benzothiophene-2-carboxylate

Cat. No.: B8292677
M. Wt: 242.24 g/mol
InChI Key: DKNCEDZGBLOUDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4,6-difluoro-1-benzothiophene-2-carboxylate is a useful research compound. Its molecular formula is C11H8F2O2S and its molecular weight is 242.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H8F2O2S

Molecular Weight

242.24 g/mol

IUPAC Name

ethyl 4,6-difluoro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H8F2O2S/c1-2-15-11(14)10-5-7-8(13)3-6(12)4-9(7)16-10/h3-5H,2H2,1H3

InChI Key

DKNCEDZGBLOUDN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(C=C2S1)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 2,4,6-trifluorobenzaldehyde (5.00 g, 31.2 mmol) and potassium carbonate (5.61 g, 40.6 mmol) in N,N-dimethylformamide (63 mL) was added ethyl thioglycolate (3.40 g, 28.3 mmol) at 0° C. The mixture was stirred at room temperature overnight, and then heated to stir at 60° C. for 6 hours. The mixture was cooled to room temperature, and then to the reaction solution was added water, and the mixture was extracted with ethyl acetate. The organic layer was washed with water and saturated brine, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=97:3→93:7) to give ethyl 4,6-difluoro-1-benzothiophene-2-carboxylate (1.95 g, 29%) as a pale yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.61 g
Type
reactant
Reaction Step One
Quantity
63 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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